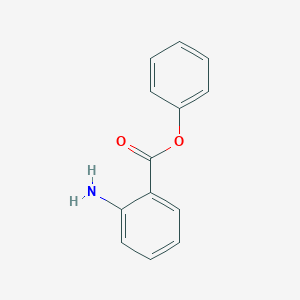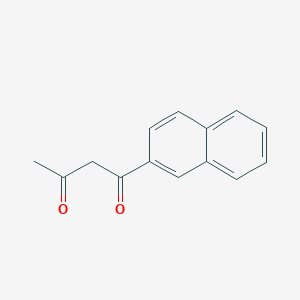
1-(2-Naphthyl)butane-1,3-dione
Vue d'ensemble
Description
1-(2-Naphthyl)butane-1,3-dione is a chemical compound with the molecular formula C14H12O2 . It contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .
Molecular Structure Analysis
The molecular structure of 1-(2-Naphthyl)butane-1,3-dione consists of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .Applications De Recherche Scientifique
Near-Infrared Luminescence in Lanthanide Complexes : The ligand "1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate" has been used to synthesize ternary lanthanide complexes that show characteristic near-infrared (NIR) luminescence. This is attributed to efficient energy transfer from ligands to central Ln(3+) ions, suggesting potential applications in optical amplification (Dang et al., 2011).
Luminescent Europium Complexes with Fluorinated Ligands : Europium complexes using β-diketone ligands containing fluorinated alkyl chains and conjugated naphthyl groups, such as "1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate," have been synthesized. These complexes exhibit high luminescence quantum efficiencies, making them suitable for photophysical applications (Yu et al., 2011).
Tautomeric and Acid-Base Properties : The compound "1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate" has been studied for its tautomeric and acid-base properties. This research enhances the understanding of its structural and chemical behavior, which is crucial for various chemical applications (Mahmudov et al., 2011).
Lanthanide Ternary Complex System in Electrospun Nanofibers : The ligand "4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione" has been used to create a polymeric-based ternary europium (III) complex system. This system demonstrates potential as a novel optical sensing structure, especially in the creation of functional films with ultrafine fibers (Li et al., 2019).
Electro-Analytical Studies in Mixed-Ligand Complexes : The compound is also significant in electroanalytical studies of mixed-ligand complexes involving metals such as cadmium(II), suggesting its utility in coordination chemistry and analytical applications (Choudhary & Chandel, 2021).
Copper-Selective Electrode Development : 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a related compound, has been used in developing copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This indicates the ligand's potential in sensor technology (Kopylovich et al., 2011).
Photoluminescent Properties of Europium Complexes : Complexes containing "1-(4-tert-butylphenyl)-3-(2-naphthyl)-propane-1,3-dione" have been investigated for their photoluminescent properties, which are essential for applications in light-emitting devices (Wang et al., 2014).
Propriétés
IUPAC Name |
1-naphthalen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOLQJZODADPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286350 | |
| Record name | 1-(2-naphthyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)butane-1,3-dione | |
CAS RN |
13298-50-5 | |
| Record name | 1-(2-Naphthalenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13298-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44993 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013298505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-naphthyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



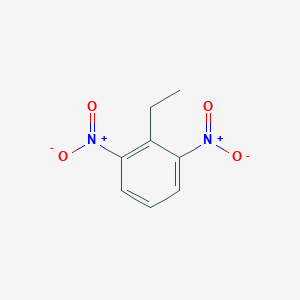
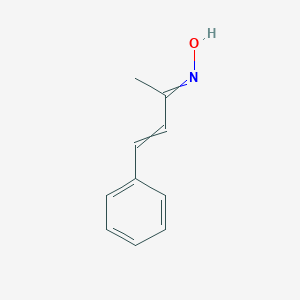
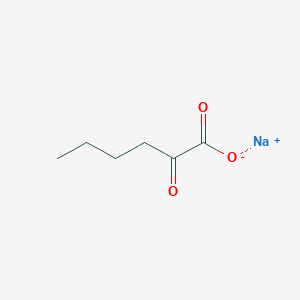
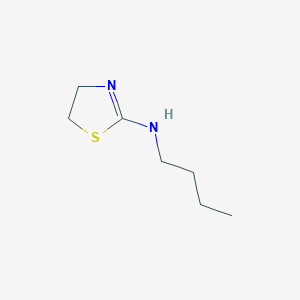

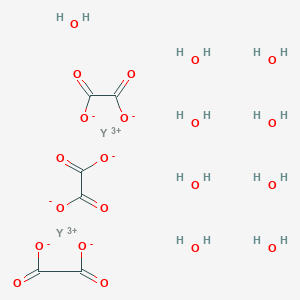
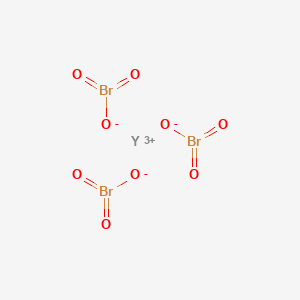
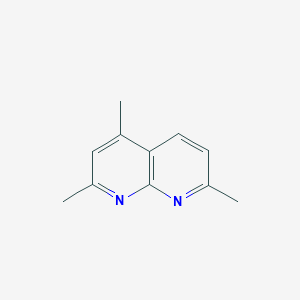
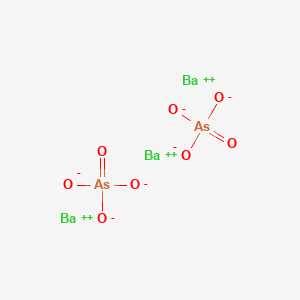
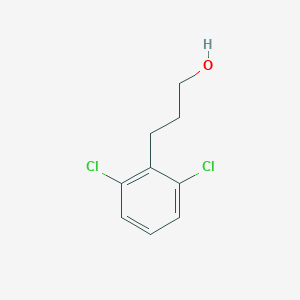
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
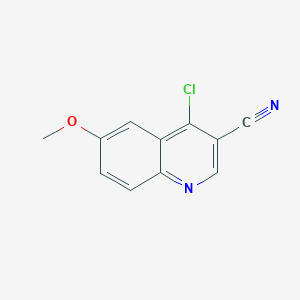
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
